Methyl3-methoxybenzo[b]thiophene-7-carboxylate
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Overview
Description
Methyl 3-methoxybenzo[b]thiophene-7-carboxylate is a chemical compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methoxybenzo[b]thiophene-7-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzo[b]thiophene with methyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxybenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Methyl 3-methoxybenzo[b]thiophene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of methyl 3-methoxybenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxybenzo[b]thiophene-2-carboxylate
- Methyl 3-methoxybenzo[b]thiophene-5-carboxylate
- Methyl 3-methoxybenzo[b]thiophene-6-carboxylate
Uniqueness
Methyl 3-methoxybenzo[b]thiophene-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-methoxybenzo[b]thiophene-7-carboxylate is a synthetic compound belonging to the benzothiophene class, notable for its unique structure that includes a methoxy group and a carboxylate moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl 3-methoxybenzo[b]thiophene-7-carboxylate has the molecular formula C₁₃H₁₂O₃S and a molecular weight of approximately 222.26 g/mol. Its structure features a thiophene ring, which contributes to its chemical properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂O₃S |
Molecular Weight | 222.26 g/mol |
Structure | Benzothiophene core with methoxy and carboxylate groups |
Antimicrobial Properties
Research indicates that Methyl 3-methoxybenzo[b]thiophene-7-carboxylate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The cytotoxicity of Methyl 3-methoxybenzo[b]thiophene-7-carboxylate was assessed using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
Table: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 23.2 | Induces apoptosis via mitochondrial pathways |
HepG-2 | 95.9 | Inhibits cell proliferation |
The mechanisms underlying the biological activities of Methyl 3-methoxybenzo[b]thiophene-7-carboxylate are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways related to apoptosis and proliferation:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within cancer cells.
- Receptor Modulation : It could modulate the activity of receptors associated with cell growth and survival.
Study on Anticancer Activity
A notable study evaluated the effects of Methyl 3-methoxybenzo[b]thiophene-7-carboxylate on MCF-7 cells. Flow cytometric analysis indicated a significant reduction in cell viability, with a marked increase in apoptotic markers after treatment with the compound. The study concluded that this compound could serve as a scaffold for developing new anticancer agents.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections.
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl 3-methoxy-1-benzothiophene-7-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-13-9-6-15-10-7(9)4-3-5-8(10)11(12)14-2/h3-6H,1-2H3 |
InChI Key |
WOYPLOPHVYVMKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC2=C1C=CC=C2C(=O)OC |
Origin of Product |
United States |
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